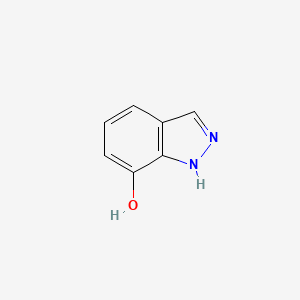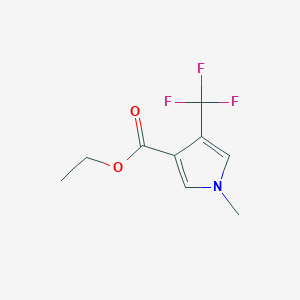
喹啉-3-硫醇
概述
描述
Quinoline-3-thiol is a chemical compound with the molecular formula C9H7NS . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The synthesis of quinoline derivatives has been achieved through various methods, including the Skraup Synthesis Method, Friedlander Synthesis, Doebner- Miller Synthesis, and Knorr Quinoline Synthesis .Molecular Structure Analysis
Quinoline-3-thiol consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学研究应用
Antibacterial Agents
Quinoline derivatives, including those synthesized from Quinoline-3-thiol, have shown promising results as antibacterial agents. They have been tested against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting moderate-to-good antibacterial activity . These derivatives are particularly significant due to their enhanced activity compared to traditional antibiotics like ampicillin.
Antimalarial Drugs
Quinolines are well-known for their antimalarial properties. Quinoline-3-thiol derivatives can be used to synthesize drugs like chloroquine and quinine, which are pivotal in the fight against malaria. The structural modification of quinoline compounds can lead to improved efficacy against the malaria parasite .
Anticancer Activity
The quinoline motif is a common feature in many pharmacologically active compounds, including anticancer drugs. Quinoline-3-thiol is no exception, and its derivatives have been explored for their potential to inhibit cancer cell growth. The ability to modify the quinoline structure allows for the development of new anticancer agents with targeted properties .
Anti-Tuberculosis Treatment
Quinoline derivatives have also been identified as potent anti-tubercular agents. Quinoline-3-thiol can be utilized to create compounds that are effective against tuberculosis, offering a potential avenue for new treatments against this persistent disease .
Green Chemistry Applications
The synthesis of quinoline derivatives, including those from Quinoline-3-thiol, aligns with the principles of green chemistry. Researchers have developed cleaner and more sustainable chemical processes to produce these compounds, minimizing the environmental impact and enhancing safety .
Industrial Chemistry Applications
In the field of industrial chemistry, Quinoline-3-thiol derivatives find applications as intermediates in the synthesis of various chemicals. Their versatility and reactivity make them valuable in the production of dyes, resins, and other industrial materials .
安全和危害
Quinoline-3-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized under Acute oral toxicity (Category 3), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Germ Cell Mutagenicity (Category 2), and Carcinogenicity (Category 1B) .
未来方向
Quinoline and its derivatives have been the subject of extensive research due to their wide range of bioactivities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
属性
IUPAC Name |
quinoline-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617985 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-thiol | |
CAS RN |
76076-35-2 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


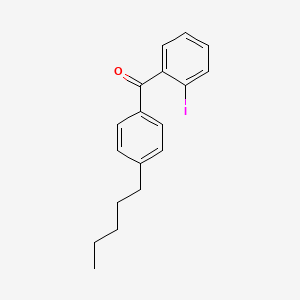
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

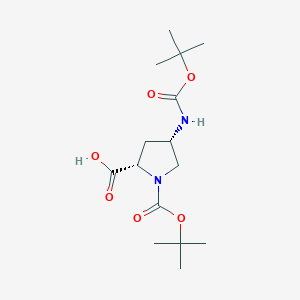
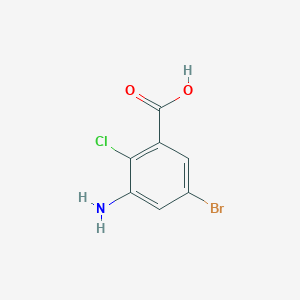

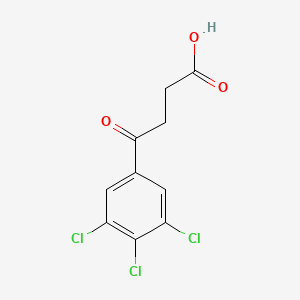
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

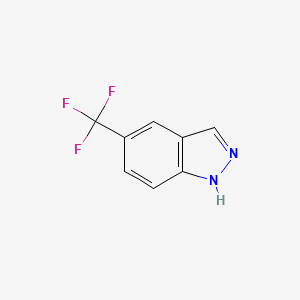

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
